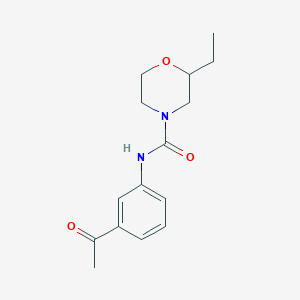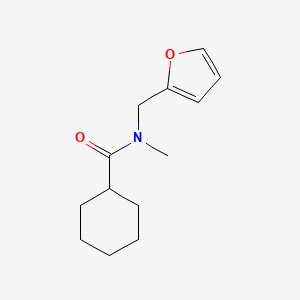
N-(3,4-dihydro-2H-thiochromen-4-yl)-2-methylcyclopropane-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,4-dihydro-2H-thiochromen-4-yl)-2-methylcyclopropane-1-carboxamide, also known as DT-010, is a synthetic compound that belongs to the class of thiochromene derivatives. It has been shown to possess various bioactivities, including anti-inflammatory, anti-tumor, and neuroprotective effects.
Mécanisme D'action
The exact mechanism of action of N-(3,4-dihydro-2H-thiochromen-4-yl)-2-methylcyclopropane-1-carboxamide is not fully understood. However, it has been proposed that its anti-inflammatory and anti-tumor effects may be due to its ability to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and cell proliferation. In addition, its neuroprotective effects may be due to its ability to scavenge free radicals and reduce oxidative stress.
Biochemical and Physiological Effects:
N-(3,4-dihydro-2H-thiochromen-4-yl)-2-methylcyclopropane-1-carboxamide has been shown to have various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines and chemokines, such as TNF-α, IL-1β, and IL-6, in animal models of inflammation. It has also been shown to inhibit the growth of various tumor cell lines by inducing cell cycle arrest and apoptosis. In addition, it has been shown to protect neurons from oxidative stress and improve cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3,4-dihydro-2H-thiochromen-4-yl)-2-methylcyclopropane-1-carboxamide has several advantages for lab experiments. It is easy to synthesize, and its derivatives can be easily prepared by acylation with various amines. It has also been shown to have low toxicity in animal models. However, one limitation of N-(3,4-dihydro-2H-thiochromen-4-yl)-2-methylcyclopropane-1-carboxamide is its poor solubility in water, which may affect its bioavailability and limit its use in certain experiments.
Orientations Futures
There are several future directions for the research on N-(3,4-dihydro-2H-thiochromen-4-yl)-2-methylcyclopropane-1-carboxamide. One area of interest is the development of more potent derivatives with improved solubility and bioavailability. Another area of interest is the investigation of its potential as a therapeutic agent for various diseases, such as cancer and Alzheimer's disease. In addition, further studies are needed to elucidate its exact mechanism of action and to explore its potential as a modulator of other signaling pathways involved in inflammation and cell proliferation.
Méthodes De Synthèse
N-(3,4-dihydro-2H-thiochromen-4-yl)-2-methylcyclopropane-1-carboxamide can be synthesized through a multi-step process involving the reaction of 2-methylcyclopropane-1-carboxylic acid with thiochromene-4-carbonyl chloride in the presence of a base, followed by reduction with sodium borohydride. The resulting compound can then be acylated with various amines to obtain the desired derivatives.
Applications De Recherche Scientifique
N-(3,4-dihydro-2H-thiochromen-4-yl)-2-methylcyclopropane-1-carboxamide has been extensively studied for its anti-inflammatory, anti-tumor, and neuroprotective effects. In animal models, it has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. It has also been shown to inhibit the growth of various tumor cell lines, including breast, lung, and liver cancer. In addition, N-(3,4-dihydro-2H-thiochromen-4-yl)-2-methylcyclopropane-1-carboxamide has been shown to protect neurons from oxidative stress and improve cognitive function in animal models of Alzheimer's disease.
Propriétés
IUPAC Name |
N-(3,4-dihydro-2H-thiochromen-4-yl)-2-methylcyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NOS/c1-9-8-11(9)14(16)15-12-6-7-17-13-5-3-2-4-10(12)13/h2-5,9,11-12H,6-8H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFXJEABLPVHYGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC1C(=O)NC2CCSC3=CC=CC=C23 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dihydro-2H-thiochromen-4-yl)-2-methylcyclopropane-1-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-imidazo[1,2-a]pyridin-2-yl-N-[(6-imidazol-1-ylpyridin-3-yl)methyl]acetamide](/img/structure/B7513329.png)










![N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-2,5-dimethyl-1-pyridin-2-ylpyrrole-3-carboxamide](/img/structure/B7513397.png)
![2-[(3-acetylphenyl)carbamoylamino]-N-ethylacetamide](/img/structure/B7513411.png)
